molecular formula C26H42NNaO4 B162679 GLYCOLITHOCHOLIC ACID, SODIUM SALT

GLYCOLITHOCHOLIC ACID, SODIUM SALT

Katalognummer: B162679
Molekulargewicht: 455.6 g/mol
InChI-Schlüssel: LQKBJAKZKFBLIB-LGURPPGFSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycolithocholic acid, sodium salt (GLCA) is the glycine-conjugated form of lithocholic acid (LCA), a secondary bile acid synthesized via bacterial 7α-dehydroxylation of chenodeoxycholic acid (CDCA) in the colon . Its chemical formula is C₂₆H₄₃NO₄ (molecular weight 432.31 g/mol), and it is classified as a glycinated bile acid derivative . GLCA is endogenously produced and serves as a biomarker for conditions such as ulcerative colitis, primary sclerosing cholangitis, and non-alcoholic steatohepatitis . Unlike primary bile acids (e.g., cholic acid), GLCA is amphipathic, enabling it to solubilize lipids and facilitate intestinal absorption. Its sodium salt form enhances water solubility, making it physiologically relevant in bile acid circulation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Lithocholylglycin (Natrium) kann aus Lithocholsäure und Glycinmethylester synthetisiert werden. Die Synthese beinhaltet die Konjugation von Lithocholsäure mit Glycin, gefolgt von der Reinigung durch präparative Dünnschichtchromatographie und Verseifung . Die Natriumsalzform wird dann durch Neutralisieren der glycin-konjugierten Lithocholsäure mit Natriumhydroxid erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Lithocholylglycin (Natrium) beinhaltet typischerweise die Hochleistungsflüssigchromatographie (HPLC) für die Analyse und Trennung von konjugierten Gallensäuren. Diese Methode ermöglicht die gleichzeitige Trennung von sulfatierten und nicht-sulfatierten Lithocholyl-Amidaten, wodurch eine hohe Reinheit und Ausbeute gewährleistet wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Lithocholylglycin (Natrium) unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Lithocholylglycin (Natrium) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Lithocholylglycin (Natrium) entfaltet seine Wirkung durch Interaktion mit Gallensäurerezeptoren und -transportern in Leber und Darm. Es wird aus dem unteren Dünndarm resorbiert und mit Glycin konjugiert, was seine Ausscheidung in der Galle erleichtert. Die Verbindung wird in großem Umfang sulfatiert, und die sulfatierten Lithocholate werden nicht in großem Umfang wieder resorbiert, was zu einem kleinen Pool von zirkulierenden Lithocholaten mit schnellem Umsatz führt .

Wirkmechanismus

Lithocholylglycine (sodium) exerts its effects by interacting with bile acid receptors and transporters in the liver and intestines. It is absorbed from the lower intestine and conjugated with glycine, which facilitates its excretion in bile. The compound is extensively sulfated, and the sulfated lithocholates are not extensively reabsorbed, resulting in a small pool of circulating lithocholates with rapid turnover .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Table 1: Structural Comparison of GLCA with Related Bile Acids

Compound Parent Bile Acid Conjugation Type Molecular Formula Molecular Weight (g/mol) Key Features
Glycolithocholic Acid (GLCA) Lithocholic Acid Glycine C₂₆H₄₃NO₄ 432.31 Secondary BA; sulfatable
Lithocholic Acid (LCA) N/A None C₂₄H₄₀O₃ 375.29 Unconjugated; hydrophobic
Glycodeoxycholic Acid (GDCA) Deoxycholic Acid Glycine C₂₆H₄₃NO₅ 449.33 Primary BA derivative
Taurolithocholic Acid (TLCA) Lithocholic Acid Taurine C₂₆H₄₅NO₅S 481.68 Taurine conjugate; higher toxicity
Sulfated GLCA Lithocholic Acid Glycine + Sulfate C₂₆H₄₂NO₇S 512.68 Increased solubility; reduced toxicity

Key Observations :

  • Conjugation Type : GLCA’s glycine conjugation differentiates it from taurine-conjugated analogs (e.g., TLCA). Taurine conjugates exhibit higher solubility at low pH but greater cytotoxicity .
  • Sulfation: Sulfated GLCA (detected in human bile) shows altered pharmacokinetics, with 41–75% of endogenous LCA existing as sulfated conjugates in clinical studies .
  • Hydrophobicity : Unconjugated LCA is highly hydrophobic, whereas GLCA’s glycine moiety enhances amphipathicity, improving micelle formation .

Functional and Clinical Differences

Table 2: Functional Roles and Clinical Relevance

Compound Physiological Role Clinical Associations
GLCA - Lipid solubilization
- Vitamin D receptor modulation
- Elevated in cholestasis
- Marker for gut dysbiosis
GDCA - Emulsification of dietary fats - Linked to cirrhosis and sarcopenia
TLCA - Bile acid signaling - Associated with hepatotoxicity
Sulfated GLCA - Detoxification of LCA - Reduced toxicity in cholestatic patients

Key Findings :

  • Metabolic Pathways : GLCA is a phase II metabolite, unlike primary bile acids (e.g., GDCA), which undergo hepatic synthesis .
  • Disease Biomarkers : Serum GLCA levels correlate with sarcopenia in cirrhotic patients, though conjugation ratios (GLCA:LCA) remain unchanged in such cohorts .
  • Toxicity : TLCA demonstrates higher cytotoxicity than GLCA due to taurine’s resistance to pancreatic enzyme degradation, prolonging intestinal exposure .

Analytical and Pharmacological Data

Table 3: Analytical Parameters (HPLC-MS)

Compound Retention Time (min) Ion Mobility (1/K₀ V·s/cm²) Reference
GLCA 7.3 0.2
LCA 8.9 0.1
GDCA 7.4 0.1

Notes:

  • GLCA’s lower retention time compared to LCA reflects its increased polarity due to glycine conjugation .
  • Sulfated GLCA requires specialized hydrolysis protocols to avoid degradation during analysis .

Biologische Aktivität

Glycolithocholic acid, sodium salt (GLCA-Na) is a glycine-conjugated secondary bile acid derived from lithocholic acid. Its biological activities are significant in various physiological and pathological processes, particularly in the gastrointestinal system and liver. This article explores the biological activity of GLCA-Na, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₂₆H₄₂NNaO₄
  • Molecular Weight : 455.61 g/mol
  • CAS Number : 24404-83-9

GLCA-Na is characterized by its amphiphilic nature, which facilitates its role in emulsifying dietary fats and aiding in lipid digestion.

  • Bile Acid Receptor Activation : GLCA-Na interacts with several bile acid receptors, including:
    • G Protein-Coupled Bile Acid Receptor 1 (GPBAR1) : This receptor plays a role in regulating metabolism and inflammation.
    • Farnesoid X Receptor (FXR) : FXR activation influences bile acid synthesis and glucose metabolism.
  • Antimicrobial Activity : Secondary bile acids like GLCA-Na exhibit antimicrobial properties against certain pathogens, contributing to gut health by modulating the microbiota composition .
  • Regulation of Gut Microbiota : Research indicates that GLCA-Na affects the gut microbiome, promoting beneficial bacteria while inhibiting pathogenic strains .

Therapeutic Applications

GLCA-Na has been investigated for its potential therapeutic applications in various conditions:

  • Ulcerative Colitis (UC) : Studies show altered bile acid profiles in UC patients, suggesting that GLCA-Na may aid in diagnosis and management by restoring normal bile acid metabolism .
  • Non-Alcoholic Steatohepatitis (NASH) : The compound's ability to influence liver metabolism positions it as a potential therapeutic agent for NASH, a condition characterized by liver inflammation and fat accumulation .
  • Primary Sclerosing Cholangitis (PSC) : Similar to UC, GLCA-Na may play a role in the pathophysiology of PSC through its effects on bile acid signaling pathways .

Case Studies and Clinical Trials

  • Study on Bile Acid Profiles in UC :
    • A study demonstrated that patients with UC exhibited altered fecal bile acid profiles, which correlated with inflammatory responses. The restoration of normal profiles through supplementation with bile acids like GLCA-Na showed promise in managing symptoms .
  • Antimicrobial Effects :
    • Research highlighted that GLCA-Na exhibits antibacterial effects against Helicobacter pylori, suggesting its potential role in treating gastric infections .
  • Metabolic Regulation :
    • In vitro studies indicated that GLCA-Na could modulate hepatic lipid metabolism and reduce inflammation by activating FXR and GPBAR1 pathways .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescription
Bile Acid Receptor ActivationModulates metabolism via FXR and GPBAR1 activation
Antimicrobial EffectsInhibits growth of pathogens like H. pylori
Gut Microbiota RegulationPromotes beneficial bacteria; inhibits pathogenic strains
Therapeutic PotentialInvestigated for UC, NASH, PSC; aids in restoring normal bile acid profiles

Table 2: Clinical Applications of this compound

ConditionMechanism of ActionResearch Findings
Ulcerative ColitisNormalizes bile acid profilesCorrelation with inflammatory responses observed
Non-Alcoholic SteatohepatitisModulates hepatic lipid metabolismReduces inflammation via receptor activation
Primary Sclerosing CholangitisInfluences bile acid signaling pathwaysPotential role in disease management

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing glycolithocholic acid, sodium salt?

this compound is synthesized via conjugation of lithocholic acid with glycine under alkaline conditions, followed by sodium salt formation. Purification typically involves recrystallization or chromatography (e.g., HPLC). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and thin-layer chromatography (TLC) for purity assessment (>95% is common) .

Q. How do researchers address solubility challenges in experimental applications of this compound?

Solubility in aqueous buffers can be enhanced using co-solvents like DMSO or ethanol. Sonication or warming (≤37°C) is recommended to disperse aggregates. Critical micellar concentration (CMC) values (e.g., ~7.1 mM for related bile salts) should guide concentration thresholds to avoid micelle formation, which may interfere with assays .

Q. What validated techniques detect this compound in biological matrices?

Enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays (RIAs) are widely used for quantification in serum, with detection limits as low as 0.1 µmol/L. Sample pretreatment often involves solid-phase extraction (SPE) to isolate bile acids from interfering lipids .

Advanced Research Questions

Q. How does this compound contribute to disease models of cholestasis or metabolic disorders?

In vivo studies utilize rodent models to investigate its role in disrupting bile acid homeostasis. For example, elevated serum levels (>0.57 µmol/L) correlate with impaired hepatic transport in cholestasis. Mechanistic insights are gained through gene expression profiling (e.g., FXR, TGR5 receptors) and metabolomic analysis of bile acid pools .

Q. What experimental strategies resolve contradictions in data on bile acid interactions?

Conflicting results on bile acid receptor activation (e.g., FXR vs. TGR5) require orthogonal validation:

  • Competitive binding assays using radiolabeled ligands.
  • Gene knockout models to isolate receptor-specific effects.
  • Cross-species comparisons to account for interspecies variability in receptor affinity .

Q. Which advanced analytical methods improve sensitivity in quantifying this compound?

Stable isotope dilution ultra-performance liquid chromatography tandem mass spectrometry (ID-UPLC-ESI-MS/MS) achieves picomolar sensitivity in serum. Deuterated internal standards (e.g., D4-glycolithocholic acid) correct for matrix effects, ensuring >98% accuracy in clinical research settings .

Q. Methodological Best Practices

  • Storage : Store at 15–25°C in desiccated conditions to prevent hydration. Avoid freeze-thaw cycles to maintain structural integrity .
  • Ethical Compliance : For in vivo studies, adhere to protocols approved by institutional ethics committees (e.g., Deakin University HEAG-H 83_2015) .
  • Data Reproducibility : Report aggregation numbers, CMC values, and purity thresholds to enable cross-study comparisons .

Eigenschaften

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO4.Na/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3;/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31);/q;+1/p-1/t16-,17-,18-,19+,20-,21+,22+,25+,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKBJAKZKFBLIB-LGURPPGFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.